N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
Description
This compound features a pyrazole-3-carboxamide core linked to a 5-fluoroindole moiety via an ethyl chain and substituted with a furan-2-yl group at the pyrazole’s 5-position. The ethyl spacer likely modulates conformational flexibility, influencing binding to biological targets.
Properties
Molecular Formula |
C18H15FN4O2 |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H15FN4O2/c19-12-3-4-14-13(8-12)11(10-21-14)5-6-20-18(24)16-9-15(22-23-16)17-2-1-7-25-17/h1-4,7-10,21H,5-6H2,(H,20,24)(H,22,23) |
InChI Key |
HUMVKHUGGAHEIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The furan and pyrazole moieties are then introduced through subsequent reactions involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and cellular processes.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The exact mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Research Findings and Implications
- Functional Groups : Carboxamide derivatives (e.g., target compound, Razaxaban) generally exhibit better metabolic stability than carbohydrazides .
- Heterocycles : Furan and thiophene substituents influence electron density and binding modes; fluorinated indoles enhance hydrophobic interactions .
- Substituent Effects : Trifluoromethyl (Razaxaban) and morpholine () groups optimize pharmacokinetics, balancing solubility and permeability .
Biological Activity
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is a synthetic compound with significant potential in pharmacology, particularly in the fields of oncology and neuropharmacology. This article explores its structure, synthesis, biological activities, and relevant research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C18H15FN4O2
- Molecular Weight: 338.3 g/mol
- InChI Key: InChI=1S/C18H15FN4O2/c19-15-6-5-14(11-7-15)12(22)20-21(23)17-8-9-18(24)25-10-17/h5-10,12H,1-4,11H2,(H2,20,22)(H2,23,24)
The compound features a pyrazole core substituted with a furan ring and a fluorinated indole moiety, enhancing its chemical properties and potential biological activity .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Intermediate: The reaction of 5-fluoroindole with ethylamine to yield N-(2-(5-fluoro-1H-indol-3-yl)ethyl)amine.
- Final Product Formation: This intermediate is then reacted with furan derivatives under controlled conditions to produce the final compound. Common solvents include dichloromethane, often using catalysts like triethylamine to enhance yield .
Biological Activities
This compound has demonstrated various biological activities:
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. For instance:
- Cell Line Studies: It has shown efficacy against several cancer cell lines, including breast and colon cancer models. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon) | 25 | Inhibition of proliferation signaling |
| MCF7 (Breast) | 30 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest |
Neuropharmacological Effects
The compound also shows potential neuropharmacological activity:
- Receptor Interaction: Preliminary studies suggest that it may act as a modulator of certain neurotransmitter receptors, which could be beneficial in treating neurodegenerative diseases .
Case Studies
Case Study 1: Efficacy in Breast Cancer Models
A study conducted on MCF7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The compound was noted to induce apoptosis through activation of caspase pathways.
Case Study 2: Neuroprotective Potential
In another investigation focusing on neuroprotection, the compound was tested for its ability to mitigate oxidative stress in neuronal cell lines. Results indicated a reduction in reactive oxygen species (ROS), suggesting its potential use in neuroprotective therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
